molecular formula C6H7NO3S B2578375 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1267962-69-5

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2578375
CAS No.: 1267962-69-5
M. Wt: 173.19
InChI Key: QZFJHHICSMDKKA-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid ( 1267962-69-5) is a high-purity chemical compound with the molecular formula C 6 H 7 NO 3 S and a molecular weight of 173.19 g/mol . This organosulfur compound, featuring a thiazole core substituted with a carboxylic acid and a methoxymethyl group, is a valuable building block in medicinal chemistry and organic synthesis. The methoxymethyl substituent can influence the molecule's electronic properties and metabolic stability, making it a useful intermediate for constructing more complex target molecules. Researchers utilize this compound primarily as a precursor in the development of potential pharmaceuticals, agrochemicals, and other biologically active agents. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures by qualified personnel in a controlled laboratory setting are required. The product is maintained under cold-chain conditions to ensure stability .

Properties

IUPAC Name

4-(methoxymethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-2-4-5(6(8)9)11-3-7-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFJHHICSMDKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiourea and an α-haloketone can be cyclized to form the thiazole ring. Subsequent functionalization steps introduce the methoxymethyl and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole sulfur atom and methoxymethyl group are key sites for oxidation.

Reaction Reagents/Conditions Products Key Observations
Sulfur oxidationH<sub>2</sub>O<sub>2</sub> (30%), RTSulfoxide derivativesSelective oxidation at the thiazole sulfur yields sulfoxides with retained ring structure.
Sulfone formationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfone derivativesOver-oxidation occurs under stronger conditions, forming sulfones.
Methoxymethyl side-chain oxidationKMnO<sub>4</sub>, acidic aqueous conditionsCarboxylic acid or ketone derivativesOxidation of the methoxymethyl group depends on pH and temperature.

Reduction Reactions

The thiazole ring undergoes reduction to form saturated heterocycles.

Reaction Reagents/Conditions Products Key Observations
Thiazole ring reductionNaBH<sub>4</sub>, MeOH, RTThiazolidine derivativesPartial reduction retains the carboxylic acid functionality.
Catalytic hydrogenationH<sub>2</sub>, Pd/C, EtOHDihydrothiazole derivativesComplete ring saturation is achieved under high-pressure H<sub>2</sub>.

Substitution Reactions

The carboxylic acid and methoxymethyl groups enable nucleophilic and electrophilic substitutions.

Reaction Reagents/Conditions Products Key Observations
EsterificationROH, H<sub>2</sub>SO<sub>4</sub>, ΔMethyl/ethyl estersHigh yields (~85%) achieved with methanol or ethanol under acid catalysis.
Amide formationEDCI/HOBt, DMF, arylaminesAmide derivativesCoupling with 3,4,5-trimethoxyaniline produces bioactive analogs .
Methoxymethyl substitutionAlkyl halides, NaH, DMFAlkylated thiazole derivativesAlkylation occurs regioselectively at the methoxymethyl oxygen.

Hydrolysis and Decarboxylation

The carboxylic acid group participates in pH-dependent reactions.

Reaction Reagents/Conditions Products Key Observations
Acidic hydrolysisHCl (6M), reflux4-(Methoxymethyl)-1,3-thiazoleDecarboxylation occurs under strong acidic conditions.
Basic hydrolysisNaOH (2M), RTSodium carboxylate saltStable in aqueous base; reversible upon neutralization.

Biological Activity Modulation

Derivatives demonstrate structure-dependent bioactivity:

  • Xanthine oxidase inhibition : 2-(Substituted benzylamino) analogs exhibit IC<sub>50</sub> values as low as 3.6 μM, comparable to febuxostat .

  • Antioxidant activity : Electron-donating groups enhance free radical scavenging (e.g., IC<sub>50</sub> = 15.3 μM for compound 5k) .

Mechanistic Insights

  • Conjugation effects : X-ray studies reveal shortened C–C bonds between the thiazole ring and adjacent groups, enabling π-conjugation that influences reactivity .

  • Hydrogen bonding : Intermolecular H-bonding stabilizes intermediates during substitution and oxidation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid exhibit promising antimicrobial properties. For instance, structural modifications have led to compounds that demonstrate enhanced activity against various bacterial strains. A study highlighted that thiazole derivatives showed significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .

Anticancer Properties

The compound has been investigated for its potential in cancer therapy. A series of thiazole derivatives were synthesized and tested for antiproliferative activity against melanoma and prostate cancer cell lines. Notably, modifications to the thiazole structure improved the compounds' efficacy, achieving IC50 values in the low nanomolar range . The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammation . This property may have implications for developing treatments for conditions such as gout and hyperuricemia.

Agrochemicals

The compound is being explored for its potential use in developing new agrochemicals. Its structure allows for modifications that could enhance its efficacy as a pesticide or herbicide. Preliminary studies suggest that thiazole derivatives can act as effective agents against plant pathogens, potentially leading to more sustainable agricultural practices.

Material Science

In material science, this compound is investigated for its role in synthesizing advanced materials such as conductive polymers and sensors. The compound's unique chemical properties enable it to be incorporated into various polymer matrices, enhancing their electrical conductivity and mechanical strength.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiazole derivatives derived from this compound against various cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, with IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiazole derivatives against E. coli and S. aureus. The study reported MIC values demonstrating potent antibacterial effects, suggesting that these compounds could serve as lead candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The methoxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and functional differences between 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid and related compounds:

Compound Name Substituent (Position 4) Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Methoxymethyl Carboxylic acid ~189.21 (calculated) Potential drug intermediate, material science N/A (hypothetical)
4-Methyl-1,3-thiazole-5-carboxylic acid (CAS 20485-41-0) Methyl Carboxylic acid 143.16 Melting point: 150–155°C; high purity (≥98%)
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Methyl Carboxylic acid 143.14 Used in organic synthesis; purity ≥97%
2-[(3-Trifluoromethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid Methyl + trifluoromethylphenylamino Carboxylic acid 302.28 Pharmaceutical impurity; bioactive potential
3-Methoxy-1,2-thiazole-5-carboxylic acid Methoxy Carboxylic acid 159.17 Material science; drug development
Key Observations:
  • The trifluoromethylphenylamino group in introduces strong electron-withdrawing effects, altering reactivity.
  • Molecular Weight : The target compound’s molecular weight (~189.21) is intermediate between smaller derivatives (e.g., 143.14 in ) and bulkier analogs (e.g., 302.28 in ).
  • Thermal Stability : Methyl-substituted derivatives (e.g., ) exhibit higher melting points (150–155°C), whereas methoxy/methoxymethyl groups may lower thermal stability due to increased flexibility.
Pharmaceutical Relevance:
  • Target Compound: The methoxymethyl group could enhance blood-brain barrier penetration or metabolic stability compared to methyl analogs.
  • 4-Methyl Derivatives : Used as intermediates in kinase activators or protease inhibitors .
  • Trifluoromethylphenylamino Derivatives: Identified as impurities in febuxostat synthesis, highlighting their relevance in quality control .
Material Science:
  • 3-Methoxy-1,2-thiazole-5-carboxylic acid () is valued for improving thermal stability and mechanical strength in polymers. The target compound’s methoxymethyl group may similarly stabilize materials via hydrogen bonding.
  • Helical Oligomers: Thiazole-based γ-amino acids (e.g., ) form stable 9-helix structures, suggesting applications in nanotechnology or drug delivery.

Stability and Impurities

  • Degradation Pathways : Methoxymethyl groups may undergo hydrolysis under acidic/basic conditions, forming 4-hydroxymethyl or formaldehyde byproducts.
  • Impurities : Related compounds like 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid () are common in API synthesis, necessitating rigorous chromatography or crystallization for purification.

Biological Activity

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, characterized by its five-membered ring structure containing nitrogen and sulfur. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₃S, with a molecular weight of approximately 173.19 g/mol. The presence of a methoxymethyl group at position four and a carboxylic acid group at position five contributes to its biological activity by facilitating interactions with various biological targets through hydrogen bonding and electrostatic interactions .

Enzyme Inhibition

Research indicates that this compound may possess enzyme inhibitory properties. It has been studied as a potential xanthine oxidase inhibitor, which is relevant for conditions such as gout and hyperuricemia. In vitro studies have demonstrated that derivatives of thiazole compounds can inhibit xanthine oxidase effectively, suggesting that similar mechanisms may be applicable to this compound .

Antioxidant Properties

The compound also exhibits antioxidant activity. Studies have shown that thiazole derivatives can act as free radical scavengers. The ability to neutralize free radicals may contribute to protective effects against oxidative stress-related diseases .

Antiproliferative Effects

Preliminary investigations into the antiproliferative effects of thiazole derivatives indicate that modifications in their structure can enhance their activity against cancer cell lines. Although specific data on this compound is limited, the structural similarities with other thiazole derivatives suggest potential anticancer properties .

The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors. The functional groups present in the molecule enable it to form significant interactions that modulate the activity of target biomolecules. This includes binding to active sites of enzymes, which can alter their function and potentially lead to therapeutic effects .

Case Studies and Research Findings

StudyFindings
Xanthine Oxidase Inhibition Compounds structurally similar to this compound showed IC50 values ranging from 3.6 μM to 9.9 μM for xanthine oxidase inhibition .
Antioxidant Activity Thiazole derivatives demonstrated varying degrees of antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .
Antiproliferative Activity Related thiazole compounds displayed significant antiproliferative effects against melanoma and prostate cancer cells, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Adapt protocols from thiazole synthesis, such as refluxing precursors (e.g., substituted thioamides or α-haloketones) in acetic acid with sodium acetate as a catalyst .
  • Functionalization : Introduce the methoxymethyl group via alkylation or etherification post-thiazole ring formation. For example, use methoxymethyl chloride in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions.
  • Purification : Recrystallize from polar aprotic solvents (DMF/acetic acid mixtures) to isolate the carboxylic acid derivative .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust reflux duration (3–5 hours) and stoichiometric ratios (1:1.1 for aldehyde to thiazolone) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Spectroscopy :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the thiazole ring protons (δ 7.5–8.5 ppm for H-2/H-4) and methoxymethyl group (δ 3.3–3.5 ppm for OCH3_3) .
  • FTIR : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and thiazole C=N/C-S bonds (~1600 cm1^{-1}) .
    • Chromatography :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

  • DFT Studies :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the carboxylic acid group may act as a hydrogen-bond donor, while the thiazole ring participates in π-π stacking .
    • Molecular Docking :
  • Target enzymes (e.g., cyclooxygenase-2 or kinases) using AutoDock Vina. Parameterize the ligand with partial charges derived from Gaussian09 at the B3LYP/6-31G(d) level .
    • Validation : Compare computed vibrational spectra with experimental IR data to refine force fields .

Q. How should researchers address contradictory data in literature regarding this compound’s physicochemical properties (e.g., solubility, melting point)?

  • Systematic Analysis :

  • Solubility : Test in DMSO, water, and ethanol using a standardized shake-flask method. Note discrepancies caused by polymorphic forms .
  • Melting Point : Use differential scanning calorimetry (DSC) to verify reported values (e.g., 147–151°C for analogous thiazoles) and account for impurities .
    • Reproducibility : Cross-validate synthesis protocols (e.g., catalyst purity, solvent grade) and analytical conditions (e.g., heating rate in DSC) .

Key Considerations for Researchers

  • Stability : Store the compound at 0–6°C in airtight containers to prevent hydrolysis of the methoxymethyl group .
  • Biological Screening : Prioritize assays for antimicrobial or anti-inflammatory activity, given the thiazole scaffold’s known bioactivity .
  • Spectral Database : Contribute experimental NMR/IR data to public repositories (e.g., PubChem) to address literature gaps .

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